![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/new.no-structure.jpg)

Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is known for its high photosensitivity and is widely used in various applications, including electrophotography and organic electronics.

Mechanism of Action

Target of Action

The primary target of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- It is known that this compound is used as a sensitizer for electrophotography , suggesting that its targets could be related to light-sensitive materials.

Mode of Action

The specific mode of action of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Given its use in electrophotography , it likely interacts with light to induce a photochemical reaction. This reaction could involve the excitation of electrons, leading to changes in the electrical properties of the material.

Biochemical Pathways

The biochemical pathways affected by Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Considering its role in electrophotography , it may influence pathways related to photoelectric conversion and signal transduction.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- As a compound used in electrophotography

Result of Action

The molecular and cellular effects of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Its role in electrophotography suggests that it may induce changes in electrical conductivity or charge distribution in response to light exposure.

Action Environment

The action, efficacy, and stability of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be influenced by various environmental factors. For instance, light intensity and wavelength can affect its photosensitivity . Additionally, temperature and humidity might impact its stability and performance.

Biochemical Analysis

Biochemical Properties

It is known that this compound can act as a sensitizer for electrophotography

Cellular Effects

Given its role in electrophotography, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to have high photosensitivity to NIR light, suggesting it may interact with biomolecules in a light-dependent manner

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 395.1 °C (dec.) (lit.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: TiOPc can be synthesized through the reaction of phthalonitrile with titanium tetrachloride in the presence of a base. The reaction typically occurs under high-temperature conditions, often exceeding 300°C, to facilitate the formation of the phthalocyanine ring structure.

Industrial Production Methods: In an industrial setting, TiOPc is produced through a continuous process involving the controlled heating of the reaction mixture to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: TiOPc undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: TiOPc can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one or more ligands in the TiOPc complex with other ligands, often using transition metal salts.

Major Products Formed:

Oxidation Products: Oxidized forms of TiOPc, which may exhibit different electronic properties.

Reduction Products: Reduced forms of TiOPc, which can be used in various applications.

Substitution Products: Substituted TiOPc complexes with altered chemical and physical properties.

Scientific Research Applications

TiOPc has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photoredox reactions.

Biology: Employed in the study of photosensitive biological systems and as a fluorescent probe.

Medicine: Utilized in photodynamic therapy for cancer treatment and as a component in diagnostic imaging.

Industry: Applied in electrophotography for photocopiers and printers, as well as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

TiOPc is compared with other similar compounds, such as copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc). While these compounds share the phthalocyanine core structure, TiOPc exhibits unique properties due to the presence of the titanium atom, which enhances its photosensitivity and electronic properties. Other similar compounds include cobalt phthalocyanine (CoPc) and nickel phthalocyanine (NiPc), each with distinct characteristics and applications.

Properties

CAS No. |

26201-32-1 |

|---|---|

Molecular Formula |

C32H16N8OTi |

Molecular Weight |

576.4 g/mol |

IUPAC Name |

2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |

InChI |

InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |

InChI Key |

SJHHDDDGXWOYOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |

| 26201-32-1 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

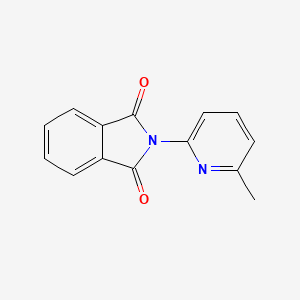

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

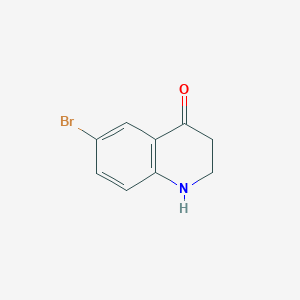

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

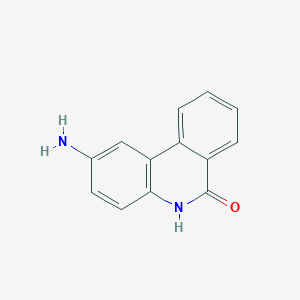

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)